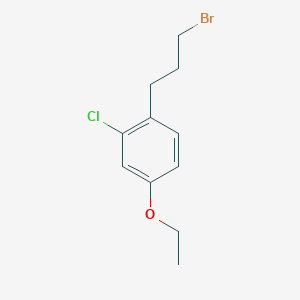

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene

説明

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene (CAS: Not explicitly provided; structurally analogous to compounds in ) is a halogenated aromatic compound featuring a bromopropyl chain, a chlorine substituent at the ortho position, and an ethoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines electron-withdrawing (Cl) and electron-donating (ethoxy) groups, which influence its reactivity and physical properties. The bromopropyl chain enables further functionalization, such as nucleophilic substitutions or cross-coupling reactions, making it valuable in constructing complex molecules like Parogrelil hydrochloride analogs .

特性

分子式 |

C11H14BrClO |

|---|---|

分子量 |

277.58 g/mol |

IUPAC名 |

1-(3-bromopropyl)-2-chloro-4-ethoxybenzene |

InChI |

InChI=1S/C11H14BrClO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |

InChIキー |

QXEJOEAXBACVDH-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=C(C=C1)CCCBr)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-chloro-4-ethoxybenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the purity of the final product. Industrial methods often focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products.

化学反応の分析

Types of Reactions

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include dehalogenated hydrocarbons.

科学的研究の応用

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene involves its interaction with biological molecules through its halogenated and ethoxy functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and ethoxy groups may also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene with related compounds:

Key Observations:

- Electron-Donating vs.

- Synthetic Efficiency: The target compound’s synthesis likely follows procedures similar to , where 3-(2-chloro-4-ethoxyphenyl)-propanol undergoes bromination. Yields (~93% in ) may vary based on steric effects from the ethoxy group.

- Isomer Formation : Unlike 1-(3-Bromopropyl)-4-chlorobenzene (which forms para/ortho isomers requiring chromatographic separation ), the ethoxy group in the target compound may suppress isomerization due to steric or electronic effects.

Reactivity in Cross-Coupling and Substitution Reactions

- Palladium-Mediated Reactions : Analogous compounds like 1-Bromo-3-(4-chlorophenyl)propane () undergo Pd-mediated alkyl-nitrogen bond formation. The ethoxy group in the target compound may act as a directing group in such reactions, altering regioselectivity .

- Nucleophilic Substitution : The bromopropyl chain facilitates SN2 reactions, as seen in , where high yields (93–95%) are achieved. The ethoxy group’s electron-donating nature may stabilize transition states, enhancing reactivity compared to dichlorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。